CCR4 Antagonist Binding Affinity: Butylsulfonyl vs. Aryl Sulfonyl Analogues
In a BindingDB entry likely corresponding to the target compound or its close analogue, antagonist activity at human CCR4 was measured using a [35S]-GTPgammaS binding assay, yielding a Kd of 6.31 × 10³ nM (6.31 μM) [1]. This value places the butylsulfonyl derivative in a moderate affinity range relative to the broader patent series, where example compounds with aryl sulfonyl groups reportedly achieve sub-micromolar IC50 values in CCR4 TARC-induced chemotaxis assays [2]. The quantitative gap between the butylsulfonyl congener and optimized aryl sulfonyl leads defines a clear SAR vector: the alkyl sulfonyl group reduces CCR4 affinity but may offer advantages in solubility, metabolic stability, or off-target selectivity that are not captured by potency alone.
| Evidence Dimension | CCR4 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 6.31 × 10³ nM ([35S]-GTPgammaS binding assay, human CCR4) |
| Comparator Or Baseline | Patent aryl sulfonyl examples: sub-μM IC50 in TARC-induced chemotaxis (exact values vary by substitution) |
| Quantified Difference | Target compound Kd is >10-fold higher (weaker) than lead aryl sulfonyl compounds (class-level inference) |
| Conditions | [35S]-GTPgammaS binding assay vs. TARC-induced CD4+ CCR4+ lymphocyte chemotaxis; different assay formats preclude direct numerical comparison |
Why This Matters
Procurement decisions for CCR4 screening campaigns should weigh this affinity gap: the butylsulfonyl compound is a weaker CCR4 binder than optimized aryl sulfonyl leads, making it more suitable as a selectivity-control probe rather than a primary potency lead.
- [1] BindingDB BDBM50380868. Kd: 6.31E+3 nM for antagonist activity at human CCR4. https://bindingdb.org View Source
- [2] Li S, et al. Piperazinyl pyrimidine derivatives, preparation method and use thereof. WO2013107333A1, 2013. https://patents.google.com/patent/WO2013107333A1/en View Source
